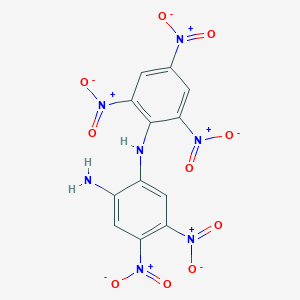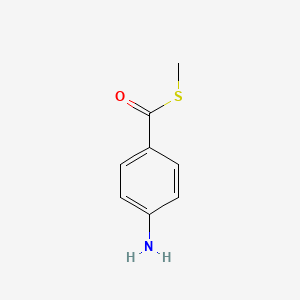
S-Methyl 4-aminobenzene-1-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Methyl 4-aminobenzene-1-carbothioate is an organic compound with the molecular formula C8H9NOS It is a derivative of benzene, featuring an amino group and a carbothioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl 4-aminobenzene-1-carbothioate typically involves the reaction of 4-aminobenzenethiol with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-aminobenzenethiol+methyl chloroformate→S-Methyl 4-aminobenzene-1-carbothioate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
S-Methyl 4-aminobenzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
S-Methyl 4-aminobenzene-1-carbothioate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of S-Methyl 4-aminobenzene-1-carbothioate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- S-Methyl 4-aminobenzenethiol
- 4-Aminobenzenethiol
- S-Methyl 4-nitrobenzenethiol
Uniqueness
S-Methyl 4-aminobenzene-1-carbothioate is unique due to the presence of both an amino group and a carbothioate group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
105893-25-2 |
|---|---|
Fórmula molecular |
C8H9NOS |
Peso molecular |
167.23 g/mol |
Nombre IUPAC |
S-methyl 4-aminobenzenecarbothioate |
InChI |
InChI=1S/C8H9NOS/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3 |
Clave InChI |
FWKNGAZJISBOBO-UHFFFAOYSA-N |
SMILES canónico |
CSC(=O)C1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B14330180.png)


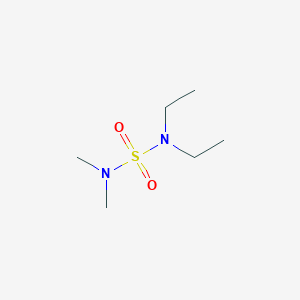
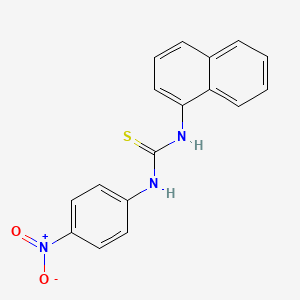
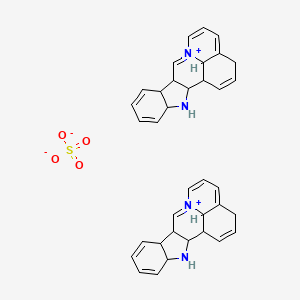
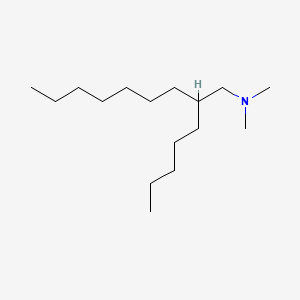
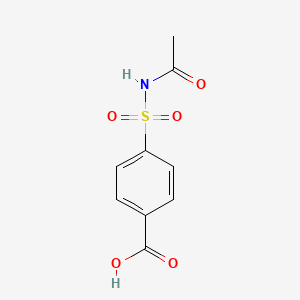
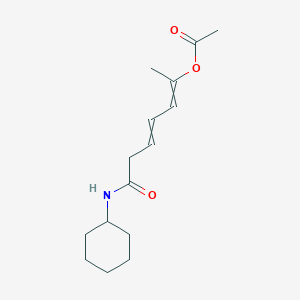
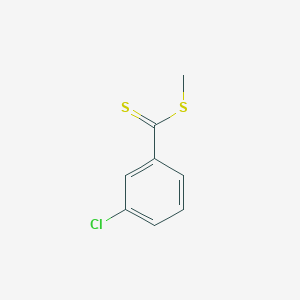
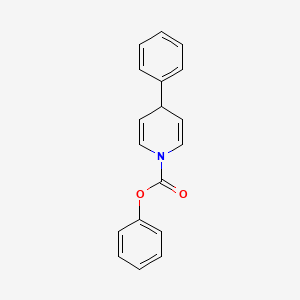
![S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate](/img/structure/B14330230.png)
